molecular formula C7H10ClN3O2 B2617825 (4-Methyl-3-nitrophenyl)hydrazine hydrochloride CAS No. 104446-90-4

(4-Methyl-3-nitrophenyl)hydrazine hydrochloride

Cat. No.: B2617825
CAS No.: 104446-90-4
M. Wt: 203.63
InChI Key: CYUZQKISHLMAJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methyl-3-nitrophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H9N3O2·HCl. It is a derivative of hydrazine, characterized by the presence of a methyl group at the fourth position and a nitro group at the third position on the phenyl ring. This compound is commonly used in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-3-nitrophenyl)hydrazine hydrochloride typically involves the nitration of 4-methylphenylhydrazine followed by the formation of the hydrochloride salt. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to achieve high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: (4-Methyl-3-nitrophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming hydrazones or other derivatives.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized products.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Aldehydes or ketones in the presence of an acid catalyst.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed:

    Reduction: (4-Methyl-3-aminophenyl)hydrazine.

    Substitution: Hydrazones or hydrazides.

    Oxidation: Corresponding nitroso or nitro derivatives.

Scientific Research Applications

(4-Methyl-3-nitrophenyl)hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methyl-3-nitrophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components.

Comparison with Similar Compounds

  • (3-Nitrophenyl)hydrazine hydrochloride
  • (4-Nitrophenyl)hydrazine hydrochloride
  • (2-Methyl-3-nitrophenyl)hydrazine hydrochloride

Comparison: (4-Methyl-3-nitrophenyl)hydrazine hydrochloride is unique due to the specific positioning of the methyl and nitro groups on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to (3-Nitrophenyl)hydrazine hydrochloride and (4-Nitrophenyl)hydrazine hydrochloride, the presence of the methyl group at the fourth position provides distinct steric and electronic effects, making it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

(4-methyl-3-nitrophenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c1-5-2-3-6(9-8)4-7(5)10(11)12;/h2-4,9H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUZQKISHLMAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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